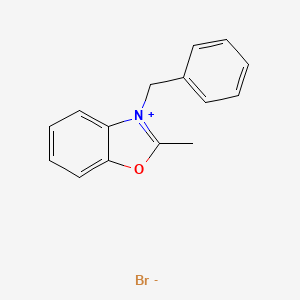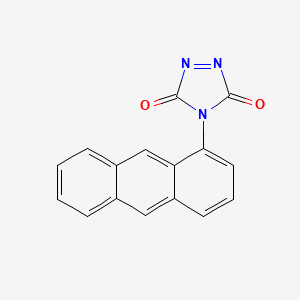
4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione is a compound that features an anthracene moiety attached to a triazole ring. Anthracene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while the triazole ring is a five-membered ring containing three nitrogen atoms. This combination makes the compound of interest in various fields, including materials science and organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione typically involves the following steps:
Formation of the Anthracene Derivative: The anthracene moiety can be functionalized through various reactions, such as Friedel-Crafts acylation or halogenation, to introduce reactive groups that can further react with triazole precursors.
Cyclization to Form the Triazole Ring: The functionalized anthracene derivative is then reacted with hydrazine derivatives and carbonyl compounds under acidic or basic conditions to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the anthracene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of 4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione depends on its application:
In Electronics: The compound acts as an emitter in OLEDs, where it undergoes electronic transitions that result in light emission.
In Biology/Medicine: The triazole ring can interact with biological targets, potentially inhibiting enzymes or binding to receptors, depending on the specific structure and functional groups attached.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene Derivatives: Compounds like 9,10-diphenylanthracene and anthraquinone share the anthracene core but differ in their functional groups and applications.
Triazole Derivatives: Compounds such as 1,2,4-triazole and its various substituted forms are similar in structure but may have different properties and uses.
Uniqueness
4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione is unique due to the combination of the photophysical properties of anthracene and the chemical versatility of the triazole ring. This makes it particularly valuable in the development of advanced materials and electronic devices .
Propiedades
Número CAS |
139333-09-8 |
|---|---|
Fórmula molecular |
C16H9N3O2 |
Peso molecular |
275.26 g/mol |
Nombre IUPAC |
4-anthracen-1-yl-1,2,4-triazole-3,5-dione |
InChI |
InChI=1S/C16H9N3O2/c20-15-17-18-16(21)19(15)14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H |
Clave InChI |
SGZFIGNAMBKNNN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3N4C(=O)N=NC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


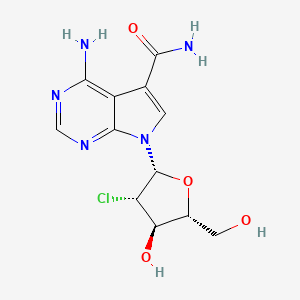



![Methyl methyl[6-(propylsulfanyl)-9H-purin-9-yl]carbamate](/img/structure/B12920260.png)
![N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-2-yl)acetamide](/img/structure/B12920272.png)
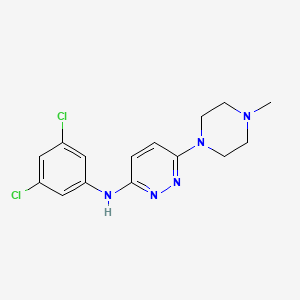
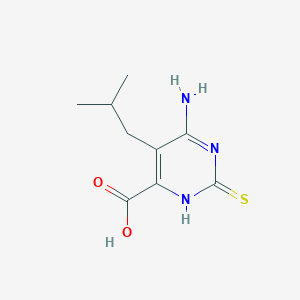

![3-[(Butan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B12920292.png)

![N-[(2S)-6-Oxopiperidine-2-carbonyl]-1-prop-2-en-1-yl-L-histidine](/img/structure/B12920306.png)
![N-[(3-Oxo-2,3-dihydro-1H-isoindol-1-ylidene)methyl]benzamide](/img/structure/B12920307.png)
